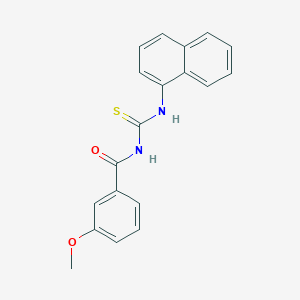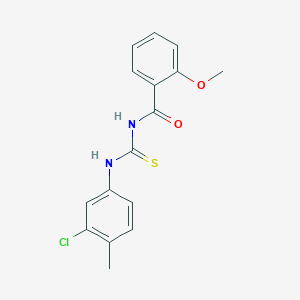![molecular formula C17H17Cl2NO2S B313987 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B313987.png)
4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide is a chemical compound with a complex structure that includes both phenoxy and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form an intermediate, which is then reacted with 3-(methylthio)aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.
3-(methylthio)aniline: A precursor used in the synthesis of the target compound.
2,4-dichlorophenol: Another precursor with similar structural features.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide is unique due to its combination of phenoxy and butanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H17Cl2NO2S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-23-14-5-2-4-13(11-14)20-17(21)6-3-9-22-16-8-7-12(18)10-15(16)19/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
InChI Key |
NWSFYTGLLNZGLK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313904.png)
![2-[4-({[4-(Dimethylamino)phenyl]imino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B313907.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313910.png)

![4-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313913.png)
![2-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313914.png)

![3-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313917.png)
![3-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313918.png)
![5-chloro-2-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B313921.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-[(5-methyl-2-thienyl)methylene]amine](/img/structure/B313924.png)
![3-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B313926.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313927.png)
